![molecular formula C14H19NO3 B1310729 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid CAS No. 89407-98-7](/img/structure/B1310729.png)
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is a biochemical compound used for proteomics research . It is also known as “4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride” and has a molecular formula of C14H19NO3 .
Molecular Structure Analysis
The molecular structure of “4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is characterized by its molecular formula C14H19NO3 . The specific structural details are not provided in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is 249.31 . Other physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications
Antiproliferative Agents
This compound has been utilized in the synthesis of derivatives that exhibit cytotoxicity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231 . These derivatives could potentially be used as antiproliferative agents in cancer treatment.
Antibacterial Activity
Derivatives of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid have shown promising results in antibacterial activity studies. An efficient synthesis and characterization of novel derivatives have been reported, indicating potential use in combating bacterial infections .
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound is involved in the preparation process of pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their diverse pharmacological activities .
Antimicrobial Activities
New piperidine derivatives synthesized using this compound have been evaluated for their antimicrobial activities, showing potential as antimicrobial agents .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are known to interact with a variety of biological targets .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways, often with significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It’s known that piperidine derivatives can have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCCBKWQPACEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420889 |
Source
|
Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
CAS RN |
89407-98-7 |
Source
|
Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.